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Compound of Interest

Compound Name: 1,1,1-Trifluoro-2-octanol

CAS No.: 453-43-0

Cat. No.: B1607120

Get Quote

1,1,1-Trifluoro-2-octanol is a chiral secondary alcohol that stands at the intersection of two

strategically important classes of organic molecules: fluorinated compounds and chiral building

blocks. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-

established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and

binding affinity. The chiral hydroxyl group, in turn, provides a versatile handle for the

stereoselective synthesis of complex molecular architectures. This guide offers a

comprehensive overview of the chemical properties, synthesis, reactivity, and applications of

1,1,1-Trifluoro-2-octanol, providing a critical resource for professionals in drug discovery and

materials science.

PART 1: Core Physicochemical and Spectroscopic
Properties
The introduction of the highly electronegative trifluoromethyl group adjacent to the hydroxyl-

bearing carbon significantly influences the molecule's physical and chemical properties

compared to its non-fluorinated analog, 2-octanol.
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Physicochemical Data Summary
While specific experimental data for 1,1,1-Trifluoro-2-octanol is not broadly published, its

properties can be reliably predicted based on trends observed in similar fluorinated alcohols.

The following table contrasts the known properties of 2-octanol with the expected properties of

1,1,1-Trifluoro-2-octanol.
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Property 2-Octanol

1,1,1-Trifluoro-2-
octanol
(Predicted/Analog-
Based)

Causality of the
CF₃ Group's
Influence

Molecular Formula C₈H₁₈O C₈H₁₅F₃O
Introduction of three

fluorine atoms.

Molecular Weight 130.23 g/mol [1] 184.20 g/mol

Higher atomic mass of

fluorine compared to

hydrogen.

Boiling Point 178.5 °C[1] ~150-160 °C

The CF₃ group

reduces

intermolecular

hydrogen bonding,

lowering the boiling

point despite the

higher molecular

weight.

Density 0.820 g/cm³[1] ~1.0 - 1.1 g/mL

The high density of

fluorine atoms

increases the overall

molecular density.

pKa ~17-18 ~12-14

The strong electron-

withdrawing effect of

the CF₃ group

stabilizes the

corresponding

alkoxide, increasing

acidity.[2]

Solubility Poorly soluble in

water (1.12 g/L)[1]

Slightly enhanced

water solubility, highly

soluble in organic

solvents.

The CF₃ group

increases polarity and

can act as a weak

hydrogen bond

acceptor, but the long

alkyl chain maintains
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overall low water

solubility.

Refractive Index 1.426 (20 °C)[1] ~1.37 - 1.39

Fluorinated

compounds typically

have lower refractive

indices than their non-

fluorinated

counterparts.

Spectroscopic Signature Analysis
The structural features of 1,1,1-Trifluoro-2-octanol give rise to a distinct spectroscopic

fingerprint, which is crucial for its identification and characterization.

¹H NMR Spectroscopy: The proton on the carbon bearing the hydroxyl and trifluoromethyl

groups (H-2) is expected to appear as a quartet around δ 3.8-4.2 ppm due to coupling with

the three fluorine atoms. The terminal methyl group (H-8) will be a triplet around δ 0.9 ppm,

while the methylene protons will appear as multiplets in the δ 1.2-1.7 ppm range.

¹³C NMR Spectroscopy: The carbon attached to the three fluorine atoms (C-1) will show a

characteristic quartet with a large coupling constant (¹JCF ≈ 280-290 Hz). The carbinol

carbon (C-2) will also exhibit a quartet, but with a smaller coupling constant (²JCF ≈ 30-35

Hz).

¹⁹F NMR Spectroscopy: A singlet is expected around δ -75 to -80 ppm (relative to CFCl₃),

which is characteristic of a CF₃ group adjacent to a stereocenter.

Infrared (IR) Spectroscopy: Key absorbances include a broad O-H stretch around 3300-3500

cm⁻¹, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and C-H stretching bands

just below 3000 cm⁻¹.[3]

Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 184 would be expected. A

prominent fragment would correspond to the loss of the trifluoromethyl group ([M-69]⁺), and

another to the loss of a water molecule ([M-18]⁺).[4]

PART 2: Synthesis, Reactivity, and Applications
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The synthesis of chiral β-trifluoromethylated alcohols is an active area of research due to their

significance as pharmaceutical intermediates.[5][6]

Enantioselective Synthesis Pathways
Achieving high enantioselectivity is critical. The primary strategies involve the asymmetric

reduction of a prochiral ketone or the addition of a trifluoromethyl nucleophile to an aldehyde.

Asymmetric Synthesis of 1,1,1-Trifluoro-2-octanol

1,1,1-Trifluoro-2-octanone
(Prochiral Ketone)

(R)- or (S)-1,1,1-Trifluoro-2-octanol

Asymmetric Reduction
(e.g., Chiral Borane Reagents,

Enzymatic Reduction)

Heptanal

Nucleophilic Trifluoromethylation
(e.g., Ruppert-Prakash Reagent + Chiral Catalyst)

Click to download full resolution via product page

Caption: Key enantioselective synthetic routes.

Expert Insight: The choice of synthetic route often depends on the availability of starting

materials and the desired enantiomer. Enzymatic reductions can offer excellent

enantioselectivity and operate under mild, environmentally friendly conditions, making them

attractive for industrial applications.[7]

Core Reactivity
The reactivity of 1,1,1-Trifluoro-2-octanol is dominated by the interplay between the

secondary alcohol and the adjacent electron-withdrawing CF₃ group.

Dehydration: Like its non-fluorinated analog, 2-octanol, it can undergo acid-catalyzed

dehydration to yield a mixture of trifluoromethylated octenes.[8][9] The regioselectivity will be

influenced by the electronic effects of the CF₃ group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.organic-chemistry.org/abstracts/lit8/403.shtm
https://pubmed.ncbi.nlm.nih.gov/35378033/
https://www.benchchem.com/product/b1607120/docs?utm_src=pdf-body-img#introduction-the-strategic-importance-of-fluorinated-chiral-alcohols
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2017-10-6-54
https://www.benchchem.com/product/b1607120/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-fluorinated-chiral-alcohols
https://www.chegg.com/homework-help/questions-and-answers/experiment-11-acid-catalyzed-dehydration-2-octanol-synthesis-octenes-present-experiment-sy-q81615571
https://askfilo.com/user-question-answers-chemistry/experiment-hll-acid-catalyzed-dehydration-of-2-octanol-3233343634313131
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidation: Oxidation of the secondary alcohol using standard reagents (e.g., PCC, Swern

oxidation) will yield the corresponding ketone, 1,1,1-trifluoro-2-octanone.

Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers.

However, the increased acidity and steric bulk of the CF₃ group may require slightly more

forcing conditions compared to 2-octanol.

Key Reactions

Products

{1,1,1-Trifluoro-2-octanol}

Oxidation
(e.g., PCC, DMP)

Dehydration
(e.g., H₂SO₄, heat)

Esterification
(e.g., Acyl Chloride, Pyridine)

1,1,1-Trifluoro-2-octanone Trifluorooctenes Ester Derivative

Click to download full resolution via product page

Caption: Reactivity map of 1,1,1-Trifluoro-2-octanol.

Applications in Drug Discovery
The presence of a chiral, trifluoromethylated alcohol motif is highly desirable in modern drug

design.[6][10]

Metabolic Blocking: The C-F bond is exceptionally strong, making the CF₃ group resistant to

oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable

position can significantly extend a drug's half-life.

Conformational Control: The bulky and electron-withdrawing CF₃ group can lock the

molecule into a specific conformation, which can lead to higher binding affinity and selectivity

for its biological target.
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Lipophilicity Modulation: The CF₃ group is highly lipophilic, which can enhance a molecule's

ability to cross cell membranes. This is a critical factor for oral bioavailability and CNS

penetration.

PART 3: Experimental Protocols and Safety
Protocol: Asymmetric Reduction of 1,1,1-Trifluoro-2-
octanone
This protocol is a representative method for the enantioselective synthesis of 1,1,1-Trifluoro-2-
octanol.

Self-Validation: The success of this protocol is validated at each stage. The reaction progress is

monitored by TLC or GC-MS. The final product's purity is confirmed by NMR, and its

enantiomeric excess is determined by chiral chromatography.

Methodology:

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet is charged with a solution of the chiral reducing agent (e.g.,

(R)-2-Methyl-CBS-oxazaborolidine) in anhydrous THF.

Cooling: The solution is cooled to -20 °C in a cryocool bath.

Reagent Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) is added

dropwise, maintaining the internal temperature below -15 °C. The mixture is stirred for 15

minutes.

Substrate Addition: A solution of 1,1,1-Trifluoro-2-octanone in anhydrous THF is added

dropwise over 30 minutes.

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the

starting ketone is consumed (typically 2-4 hours).

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol,

followed by 1 M HCl.
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Extraction: The mixture is warmed to room temperature, and the product is extracted with

diethyl ether (3x).

Purification: The combined organic layers are washed with brine, dried over anhydrous

MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by

flash column chromatography on silica gel.

Analysis: The purified 1,1,1-Trifluoro-2-octanol is analyzed by ¹H NMR, ¹³C NMR, and ¹⁹F

NMR to confirm its structure. The enantiomeric excess is determined using chiral HPLC or

SFC.[11]
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Caption: Workflow for asymmetric synthesis and analysis.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,1,1-Trifluoro-2-octanol is not readily available,

a hazard assessment can be made based on analogous compounds like 2,2,2-trifluoroethanol

and 1-octanol.

Hazards: Expected to be a combustible liquid.[12] May cause skin and serious eye irritation.

Inhalation of vapors may cause respiratory tract irritation. Fluorinated organic compounds

can release hazardous decomposition products (e.g., hydrogen fluoride) upon combustion.

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume

hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and

federal regulations.

Conclusion
1,1,1-Trifluoro-2-octanol is a molecule of significant synthetic utility. Its unique combination of

a chiral center and a trifluoromethyl group makes it a valuable precursor for the development of

advanced pharmaceuticals and specialty materials. Understanding its core chemical properties,

reactivity, and spectroscopic signatures is essential for leveraging its full potential in research

and development. This guide provides the foundational knowledge and practical insights

necessary for scientists to confidently incorporate this powerful building block into their

synthetic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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